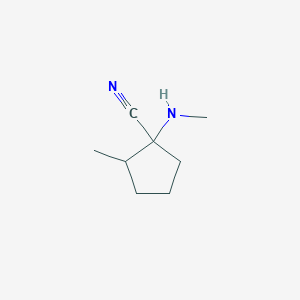
5-Ethyl-5-methylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-methylheptan-1-ol: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with ethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methylheptan-1-ol typically involves the alkylation of heptan-1-ol with ethyl and methyl groups. One common method is the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable precursor to introduce the ethyl group. The methyl group can be introduced through a similar alkylation process using methylmagnesium bromide.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethyl-5-methylheptan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-5-methylheptan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-methylheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-Methylheptan-1-ol: Similar structure but lacks the ethyl group.
2-Ethylhexanol: Similar molecular weight but different structural arrangement.
Uniqueness: 5-Ethyl-5-methylheptan-1-ol is unique due to its specific combination of ethyl and methyl substituents on the heptane chain, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
85391-45-3 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
5-ethyl-5-methylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-10(3,5-2)8-6-7-9-11/h11H,4-9H2,1-3H3 |
Clave InChI |
TYFNQJAGNXQNCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



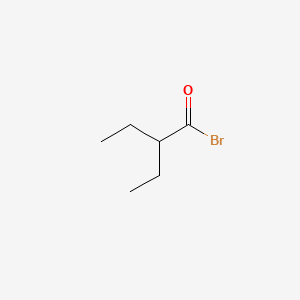
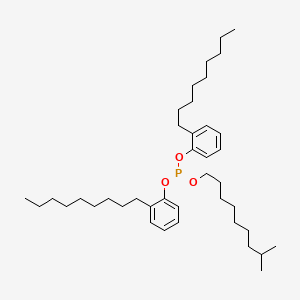
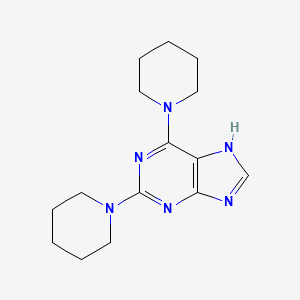

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)


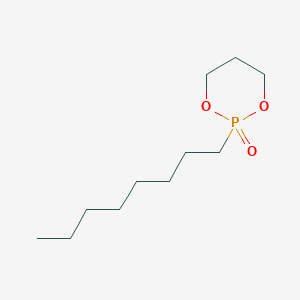
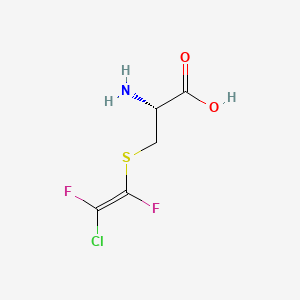
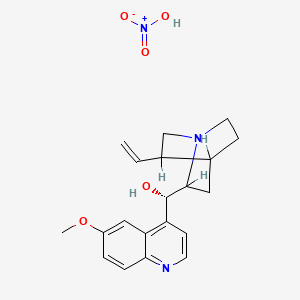
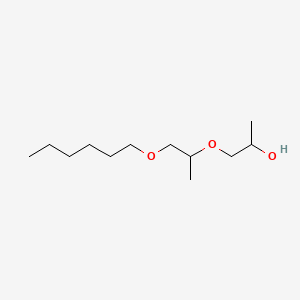
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
